molecular formula C16H14FN5O4S B2469884 methyl 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 852154-53-1

methyl 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No. B2469884
CAS RN: 852154-53-1
M. Wt: 391.38
InChI Key: PPOXPMFQGYZBRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a useful research compound. Its molecular formula is C16H14FN5O4S and its molecular weight is 391.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Structural Analysis

Metabolism Study of Morpholinium Derivatives Morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio) acetate, a relative of the target compound, was studied for its metabolism using mass spectrometry. The study found that methylation of the active substance during metabolism formed a specific cation through N-methyltransferase, indicating a potential pathway for metabolic processing of similar compounds (Varynskyi & Kaplaushenko, 2020).

Synthesis and Structural Assessment of Triazole Derivatives The synthesis of methyl 2-(4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thioacetate (a relative compound) and its complex with HgCl2 were reported. The molecular and supramolecular structures of the ligand and the complex were studied by X-ray diffractometry, highlighting the structural characteristics and potential interactions of similar triazole derivatives (Castiñeiras, García-Santos, & Saa, 2018).

Synthesis and Reactivity

Synthesis of Pyrimidine-Triazole Derivatives Research on the synthesis of 6-[4-(allyl/phenyl)-5-thioxo-1,2,4-triazol-3-yl]pyrimidine-2,4-diones revealed insights into the reactivity of similar compounds. The study detailed the alkylation, acetylation, and other reactions, providing a framework for understanding the chemical behavior of triazole-pyrimidine derivatives (Mekuskiene & Vainilavicius, 2006).

Optical Activity and Molecular Interactions

Optical Activity of S-Derivatives of Triazole A study on the optical activity of certain S-derivatives of triazoles, including those structurally similar to the target compound, was conducted. It revealed that these compounds exhibit optical activity, and a correlation was observed between the molecular structure and optical activity. This could be crucial for understanding the chiral properties of similar compounds (Karpun et al., 2022).

properties

IUPAC Name

methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O4S/c1-26-14(24)8-27-16-21-20-12(6-10-7-13(23)19-15(25)18-10)22(16)11-4-2-9(17)3-5-11/h2-5,7H,6,8H2,1H3,(H2,18,19,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOXPMFQGYZBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)F)CC3=CC(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.